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Compound of Interest

Compound Name: Tomopenem

Cat. No.: B1683202 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on the effective use of Tomopenem in preclinical animal models.

Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for Tomopenem in murine infection models?

A typical starting dosage for Tomopenem in murine models is 100 mg/kg, administered twice

daily.[1][2] This regimen has been shown to be effective in reducing bacterial load in chronic

Pseudomonas aeruginosa respiratory tract infections.[1][2] However, the optimal dosage will

depend on the specific animal model, the pathogen being studied, and its minimum inhibitory

concentration (MIC).

Q2: Why is cilastatin often co-administered with Tomopenem in murine studies?

Mice have high levels of the renal enzyme dehydropeptidase-I (DHP-I), which can rapidly

inactivate carbapenems like Tomopenem, leading to a shorter half-life.[3] Cilastatin is a DHP-I

inhibitor that is co-administered to prolong the half-life of Tomopenem in mice, allowing for a

pharmacokinetic profile that is more comparable to humans.[2][3] A common dose of cilastatin

is 40 mg/kg administered with each dose of Tomopenem.[3]

Q3: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for Tomopenem
efficacy?
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The efficacy of Tomopenem, like other carbapenems, is primarily driven by the percentage of

the dosing interval during which the free drug concentration remains above the MIC

(%fT>MIC).[3][4] Frequent dosing has been shown to enhance the efficacy of Tomopenem in

murine infection models.[3]

Q4: What are the known pharmacokinetic parameters of Tomopenem in mice?

Pharmacokinetic parameters of Tomopenem in mice can be influenced by the administration

route and the co-administration of cilastatin. Studies have shown that after subcutaneous

administration, the pharmacokinetics of Tomopenem may not be linear.[3] For detailed

parameters from a murine thigh infection model with co-administered cilastatin, please refer to

the data tables below.

Q5: Are there any known adverse effects of Tomopenem in animal studies?

In preclinical studies, Tomopenem has been generally well-tolerated. No seizure activity,

neurotoxicity, or mortality was observed in mice or rats at intravenous doses up to 600 mg/kg.

[5] As with other carbapenems, it is important to monitor animals for any signs of distress or

adverse reactions, especially at higher doses.
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Issue Potential Cause(s) Recommended Solution(s)

High variability in efficacy

results between animals.

- Inconsistent drug

administration (e.g.,

subcutaneous leakage).-

Differences in individual animal

metabolism.- Instability of the

prepared Tomopenem solution.

- Ensure proper training on

administration techniques. For

subcutaneous injections, tent

the skin and insert the needle

parallel to the body.[6][7]-

Increase the number of

animals per group to improve

statistical power.- Prepare

Tomopenem solutions fresh for

each administration and

protect from light if necessary.

Carbapenem stability can be

an issue.[8][9][10]

Lower than expected drug

exposure (AUC, Cmax).

- Rapid metabolism by murine

renal dehydropeptidase-I

(DHP-I).- Issues with drug

formulation or solubility.-

Incorrect administration route

for the desired exposure

profile.

- Ensure co-administration of a

DHP-I inhibitor like cilastatin at

an appropriate dose (e.g., 40

mg/kg).[3]- Verify the solubility

of Tomopenem in the chosen

vehicle. Saline is commonly

used.[3]- Consider the

pharmacokinetic profile of

different routes. Subcutaneous

administration can sometimes

lead to non-linear

pharmacokinetics.[3]

Signs of animal distress or

toxicity (e.g., lethargy, weight

loss).

- The dose of Tomopenem may

be too high for the specific

animal model or strain.-

Potential for off-target effects

of the drug or vehicle.

- Reduce the dosage of

Tomopenem in a pilot study to

determine the maximum

tolerated dose.- Ensure the

vehicle used for administration

is well-tolerated and used in a

control group.- Monitor animals

closely for clinical signs of

toxicity.
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Inconsistent bacterial load at

the start of treatment.

- Variability in the inoculation

procedure.- The bacterial

strain may have unstable

virulence.

- Standardize the inoculation

procedure, including the

volume and concentration of

the bacterial suspension.- Use

a well-characterized and stable

bacterial strain. Perform quality

control checks on the

inoculum.

Data Presentation
Table 1: Tomopenem Efficacy in a Murine Chronic
Respiratory Tract Infection Model

Treatment Group (twice daily for 7 days)
Mean Bacterial Load (log10 CFU/lung ±
SEM)

Saline (Control) 4.21 ± 1.28

Tomopenem (100 mg/kg) 2.91 ± 0.87

Meropenem (100 mg/kg) 3.01 ± 1.00

Source:[1]

Table 2: Pharmacokinetic Parameters of Free
Tomopenem in a Murine Thigh Infection Model
(Subcutaneous Administration with 40 mg/kg Cilastatin)
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Dose (mg/kg) Cmax (µg/mL) AUC0-inf (µg·h/mL) t1/2 (h)

50 25.1 18.1 0.28

100 36.8 34.6 0.35

200 45.3 68.9 0.44

400 66.8 134 0.52

800 89.2 255 0.61

Source:[3]

Table 3: Tomopenem %fT>MIC Required for Different
Levels of Efficacy in a Murine Thigh Infection Model

Efficacy Endpoint
%fT>MIC against P.
aeruginosa

%fT>MIC against MRSA

Static Effect 29 27

1-log kill 39 35

2-log kill 51 47

Source:[4]

Experimental Protocols
Murine Chronic Respiratory Tract Infection Model
Objective: To evaluate the in vivo efficacy of Tomopenem against Pseudomonas aeruginosa in

a chronic respiratory infection model.

Methodology:

Animal Model: Specific pathogen-free mice are used.

Infection: Mice are anesthetized and intratracheally inoculated with a suspension of P.

aeruginosa embedded in agar beads to establish a chronic infection.
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Treatment: Seven days post-inoculation, treatment is initiated.

Control Group: Administered sterile saline intraperitoneally twice daily.

Tomopenem Group: Administered 100 mg/kg Tomopenem and 100 mg/kg cilastatin

intraperitoneally twice daily.

Comparator Group (Optional): Administered 100 mg/kg Meropenem and 100 mg/kg

cilastatin intraperitoneally twice daily.

Duration: Treatment is continued for 7 days.

Efficacy Assessment: 12 hours after the final dose, mice are euthanized. The lungs are

aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU

counting).

Histopathology (Optional): Lung tissue can be fixed in formalin for histological examination to

assess inflammation. Source:[2]

Neutropenic Murine Thigh Infection Model
Objective: To determine the pharmacodynamics of Tomopenem against susceptible

pathogens.

Methodology:

Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of

cyclophosphamide prior to infection.

Infection: Mice are inoculated with a bacterial suspension (e.g., P. aeruginosa or MRSA) into

the thigh muscle.

Treatment: Two hours post-inoculation, treatment is initiated via subcutaneous administration

of Tomopenem at various doses (e.g., 50, 100, 200, 400, 800 mg/kg) and dosing intervals

(e.g., every 3, 6, 12, or 24 hours). Each dose of Tomopenem is co-administered with 40

mg/kg cilastatin.

Duration: Treatment is continued for 24 hours.
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Efficacy Assessment: After 24 hours of treatment, mice are euthanized. The thigh muscles

are aseptically removed, homogenized, and plated for bacterial colony counting.

Pharmacokinetic Analysis: Parallel groups of infected mice are used for pharmacokinetic

studies. Blood samples are collected at various time points after a single subcutaneous dose

of Tomopenem with cilastatin. Plasma concentrations of Tomopenem are determined to

calculate PK parameters. Source:[3]
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Caption: Workflow for a neutropenic murine thigh infection study with Tomopenem.
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Caption: Logical flow for optimizing Tomopenem dosage in in vivo studies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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